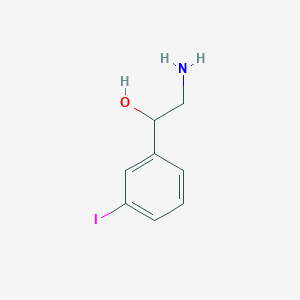
2-Amino-1-(3-iodophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3-iodophenyl)ethanol is an organic compound with the molecular formula C8H10INO It is a derivative of phenylethanol, where the phenyl ring is substituted with an iodine atom at the 3-position and an amino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-iodophenyl)ethanol can be achieved through several methods. One common approach involves the iodination of 2-Amino-1-phenylethanol. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Another method involves the reduction of 2-Nitro-1-(3-iodophenyl)ethanol. This can be achieved using reducing agents such as iron powder in the presence of acetic acid or catalytic hydrogenation over palladium on carbon. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall efficiency and safety of the process.
化学反応の分析
Types of Reactions
2-Amino-1-(3-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation over palladium on carbon.
Substitution: Sodium thiolate in ethanol or sodium alkoxide in methanol.
Major Products Formed
Oxidation: 2-Amino-1-(3-iodophenyl)acetone.
Reduction: 2-Amino-1-(3-iodophenyl)ethane.
Substitution: 2-Amino-1-(3-thiophenyl)ethanol or 2-Amino-1-(3-alkoxyphenyl)ethanol.
科学的研究の応用
2-Amino-1-(3-iodophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of radiolabeled compounds used in imaging studies.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Amino-1-(3-iodophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function.
類似化合物との比較
Similar Compounds
- 2-Amino-1-phenylethanol
- 2-Amino-1-(4-iodophenyl)ethanol
- 2-Amino-1-(3-bromophenyl)ethanol
Uniqueness
2-Amino-1-(3-iodophenyl)ethanol is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to biological targets. Additionally, the specific substitution pattern can affect the compound’s electronic properties, making it distinct from other similar compounds.
特性
CAS番号 |
852392-20-2 |
|---|---|
分子式 |
C8H10INO |
分子量 |
263.08 g/mol |
IUPAC名 |
2-amino-1-(3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 |
InChIキー |
KWLGIJVZRSRSLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















